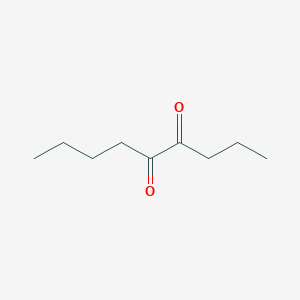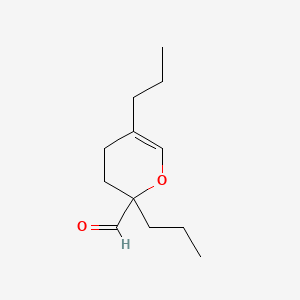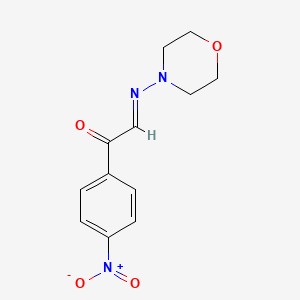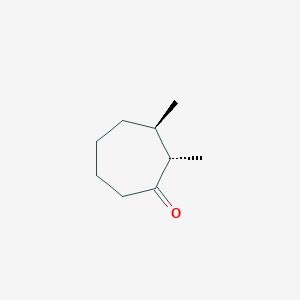
(2S,3R)-2,3-Dimethylcycloheptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2,3-Dimethylcycloheptan-1-one is an organic compound with a unique structure characterized by a seven-membered ring with two methyl groups attached at the second and third positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Dimethylcycloheptan-1-one can be achieved through several methods. One common approach involves the enantioselective synthesis using chiral catalysts or reagents to ensure the correct stereochemistry. For example, the use of lithium dialkylcuprates in a 1,4-addition reaction to an enone precursor can yield the desired compound with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
(2S,3R)-2,3-Dimethylcycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2S,3R)-2,3-Dimethylcycloheptan-1-one has several applications in scientific research:
作用機序
The mechanism of action of (2S,3R)-2,3-Dimethylcycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry can influence its binding affinity and activity. For example, it may interact with enzymes or receptors in a stereospecific manner, affecting the overall biological response .
類似化合物との比較
Similar Compounds
(2S,3R)-3-Methylglutamate: Another compound with similar stereochemistry used in biological studies.
(2S,3R)-2-Bromo-2,3-diphenylbutane: Known for its stereospecific reactions in organic synthesis.
Uniqueness
(2S,3R)-2,3-Dimethylcycloheptan-1-one is unique due to its seven-membered ring structure and the specific placement of methyl groups, which can influence its reactivity and interactions in various chemical and biological contexts.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
特性
CAS番号 |
34759-52-9 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
(2S,3R)-2,3-dimethylcycloheptan-1-one |
InChI |
InChI=1S/C9H16O/c1-7-5-3-4-6-9(10)8(7)2/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChIキー |
XOFXPPMXTKZMRD-SFYZADRCSA-N |
異性体SMILES |
C[C@@H]1CCCCC(=O)[C@H]1C |
正規SMILES |
CC1CCCCC(=O)C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


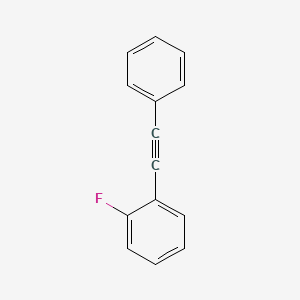
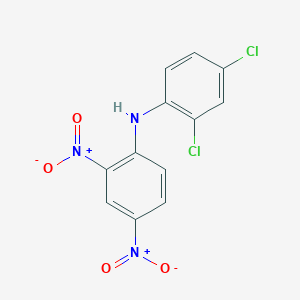
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
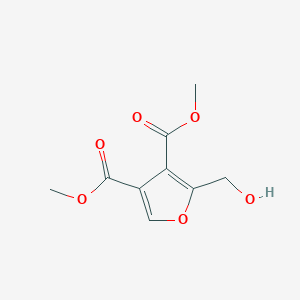



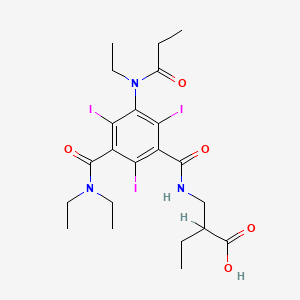
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)


